3-Acetoxy-3',4',5'-trifluorobenzophenone
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Overview
Description
3-Acetoxy-3’,4’,5’-trifluorobenzophenone is a chemical compound with the molecular formula C15H9F3O3 and a molecular weight of 294.23 g/mol . It is also known by its IUPAC name, 3-(3,4,5-trifluorobenzoyl)phenyl acetate . This compound is characterized by the presence of three fluorine atoms on the benzophenone core, which imparts unique chemical properties.
Preparation Methods
The synthesis of 3-Acetoxy-3’,4’,5’-trifluorobenzophenone typically involves the acetylation of 3,4,5-trifluorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions usually involve heating the mixture to a specific temperature to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-Acetoxy-3’,4’,5’-trifluorobenzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Acetoxy-3’,4’,5’-trifluorobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Acetoxy-3’,4’,5’-trifluorobenzophenone involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong interactions with biological molecules, potentially affecting enzyme activity and protein function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
3-Acetoxy-3’,4’,5’-trifluorobenzophenone can be compared with other fluorinated benzophenones, such as:
- 3-Acetoxy-4’-trifluorobenzophenone
- 3-Acetoxy-3’,5’-dimethylbenzophenone
- 3-Acetoxy-3’,5’-difluorobenzophenone
- 4-Acetoxy-2’,5’-difluorobenzophenone
These compounds share similar structural features but differ in the position and number of fluorine atoms or other substituents. The unique arrangement of fluorine atoms in 3-Acetoxy-3’,4’,5’-trifluorobenzophenone imparts distinct chemical and physical properties, making it suitable for specific applications.
Properties
IUPAC Name |
[3-(3,4,5-trifluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3O3/c1-8(19)21-11-4-2-3-9(5-11)15(20)10-6-12(16)14(18)13(17)7-10/h2-7H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXNFAVDEKZUHY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C(=C2)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641683 |
Source
|
Record name | 3-(3,4,5-Trifluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890099-23-7 |
Source
|
Record name | 3-(3,4,5-Trifluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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